(5Z,9a,13E,15S,17Z)-9,11,15-trihydroxy-Thromboxa-5,13,17-trien-1-oic acid

Immunoassay specificity Eicosanoid quantification Cross-reactivity profiling

Thromboxane B3 (TXB3; synonym Δ17-TXB2) is a triene thromboxane of the eicosanoid lipid mediator family, formally designated (5Z,9α,13E,15S,17Z)-9,11,15-trihydroxythromboxa-5,13,17-trien-1-oic acid (C₂₀H₃₂O₆; MW 368.47). It is the stable, non-enzymatic hydrolysis product of thromboxane A₃ (TXA₃), which is synthesized from eicosapentaenoic acid (EPA; C20:5ω3) via cyclooxygenase (COX) and thromboxane synthase.

Molecular Formula C20H32O6
Molecular Weight 368.5 g/mol
CAS No. 71953-80-5
Cat. No. B162600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z,9a,13E,15S,17Z)-9,11,15-trihydroxy-Thromboxa-5,13,17-trien-1-oic acid
CAS71953-80-5
Synonymsthromboxane B3
TXB3
Molecular FormulaC20H32O6
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,20-22,25H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3+,7-4+,13-12+
InChIKeyOYPPJMLKAYYWHH-OHVJZDGFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thromboxane B3 (CAS 71953-80-5): Structural Identity, Classification, and Comparator Landscape


Thromboxane B3 (TXB3; synonym Δ17-TXB2) is a triene thromboxane of the eicosanoid lipid mediator family, formally designated (5Z,9α,13E,15S,17Z)-9,11,15-trihydroxythromboxa-5,13,17-trien-1-oic acid (C₂₀H₃₂O₆; MW 368.47) . It is the stable, non-enzymatic hydrolysis product of thromboxane A₃ (TXA₃), which is synthesized from eicosapentaenoic acid (EPA; C20:5ω3) via cyclooxygenase (COX) and thromboxane synthase . TXB3 belongs to the class of thromboxanes B and carries four defined stereocenters at positions 9, 11, 15, and the oxane ring junction . Its closest structural and functional analogs include Thromboxane B₂ (TXB2; CAS 54397-85-2; C₂₀H₃₄O₆; MW 370.48), Thromboxane B₁ (TXB1), and 2,3-dinor-Thromboxane B₂, with TXB3 distinguished by a Δ17 (ω3) double bond absent in TXB2 and a distinct eicosanoid precursor (EPA vs. arachidonic acid) [1].

Why Thromboxane B3 Cannot Be Substituted by Thromboxane B2 or Other In-Class Analogs


Despite sharing a common thromboxane core scaffold, TXB3 and TXB2 differ in three critical procurement-relevant dimensions that preclude generic interchangeability. First, their distinct metabolic precursors—EPA (ω3) versus arachidonic acid (ω6)—mean that TXB3 serves as the exclusive stable surrogate marker for TXA₃ biosynthesis in ω3 fatty acid intervention studies; TXB2 cannot fulfill this role [1]. Second, standard anti-TXB2 immunoassays exhibit substantial, variable cross-reactivity with TXB3 (33.8%–39.7%), making TXB2-based ELISA kits unreliable for discriminating between the two analytes in mixed biological matrices [2]. Third, TXB3 and TXB2 possess opposing functional signatures: the TXA₃/TXB3 axis is associated with anti-aggregatory and cAMP-elevating effects in human platelets, whereas the TXA₂/TXB2 axis drives pro-aggregatory and vasoconstrictive responses [3]. These three axes—metabolic origin, immunochemical distinguishability, and functional polarity—collectively demand that researchers and procurement specialists treat TXB3 as a non-substitutable analytical reference standard and experimental tool.

Quantitative Differentiation Evidence: Thromboxane B3 vs. Thromboxane B2 and Other Analogs


Immunoassay Cross-Reactivity: TXB3 Interference in Anti-TXB2 Antibody-Based Detection Systems

Two independent immunoassay platforms demonstrate that TXB3 generates substantial cross-reactivity with antibodies raised against TXB2, confirming that TXB2-targeted ELISA/EIA kits cannot reliably distinguish TXB3 from TXB2 in biological samples. The Reinke & Brune (1988) monoclonal anti-TXB2 antibody exhibited 39.7% cross-reactivity with TXB3 in fluid-phase radioimmunoassay [1]. The Cayman Chemical TXB2 polyclonal ELISA Kit (Item No. 501020) shows 33.8% cross-reactivity with TXB3, while its TXB2 Express Monoclonal ELISA Kit reduces this to 10.1% . By comparison, cross-reactivity with TXB1 was 15.7% and with 2,3-dinor-TXB2 was 8.9% in the monoclonal RIA format [1]. This variability across assay formats necessitates the use of TXB3-specific analytical methods (e.g., LC-MS/MS with chromatographic resolution) for accurate differential quantification.

Immunoassay specificity Eicosanoid quantification Cross-reactivity profiling

Endogenous Formation Ratio: TXB3 vs. TXB2 Production in Collagen-Stimulated Human Platelets After Dietary EPA

In a foundational human dietary intervention study, Fischer & Weber (1985) quantified the relative formation of TXB3 and TXB2 in collagen-stimulated platelet-rich plasma after ingestion of cod liver oil or mackerel (both rich in EPA). Using capillary gas chromatography-electron impact mass spectrometry (GC/EIMS) with external standardization, TXB3 formation was estimated at 5–15% of TXB2 formation [1]. A subsequent controlled intervention trial by Houwelingen et al. confirmed that dietary mackerel supplementation (135 g/day for 6 weeks) increased TXB3 synthesis from 0.9% to 7.8% of TXB2 production (measured by GC/MS), while concurrently reducing collagen-induced TXB2 formation by approximately 50% (P < 0.001) [2]. These data establish both the baseline and diet-induced dynamic range of the TXB3/TXB2 ratio in human platelets.

Platelet eicosanoid biosynthesis ω3 fatty acid metabolism GC-MS quantification

Functional Polarity Divergence: TXA₃/TXB3 Axis (Anti-Aggregatory) vs. TXA₂/TXB2 Axis (Pro-Aggregatory) in Human Platelets

Needleman et al. (1979) demonstrated a fundamental functional divergence between the triene (ω3-derived) and diene (ω6-derived) thromboxane pathways: PGH₂ and TXA₂ aggregate human platelet-rich plasma, whereas PGH₃ and TXA₃ do not. Instead, PGH₃ and TXA₃ increase platelet cyclic AMP levels, thereby (i) inhibiting aggregation induced by other agonists, (ii) blocking the ADP-induced release reaction, and (iii) suppressing platelet phospholipase A₂ activity [1]. This functional polarity is corroborated by a systematic biological activity classification (PMC, 2012) that categorizes TXA₂/TXB2 as pro-aggregatory and TXA₃/TXB3 as anti-aggregatory in platelets [2]. TXB3, as the stable hydrolysis product of TXA₃, thus serves as the quantitative surrogate for an anti-aggregatory eicosanoid axis, whereas TXB2 serves as the surrogate for a pro-aggregatory axis.

Platelet aggregation Thromboxane receptor signaling cAMP modulation

Chromatographic Resolution: Direct Reversed-Phase HPLC Separation of TXB3 from TXB2 Without Derivatization

Nakamura et al. (1993) reported the first total chemical synthesis of TXB3 starting from the Corey lactone and developed a reversed-phase high-performance liquid chromatographic (RP-HPLC) method capable of directly separating TXB3 from TXB2 without derivatization [1]. This achievement is analytically significant because TXB3 and TXB2 differ by only one unsaturation (Δ17 in TXB3 is saturated in TXB2) and two mass units (368.47 vs. 370.48 Da), making their chromatographic co-elution a persistent challenge. The method enabled direct determination of TXB3 in the presence of TXB2. In a complementary approach, Mizugaki et al. (1995) demonstrated that 11-dehydro-TXB3 and 11-dehydro-TXB2 could be resolved by GC on an MP-65HT capillary column, with 11-dehydro-TXB3 eluting approximately 15 seconds after 11-dehydro-TXB2, a retention time difference attributable solely to the ω3 double bond [2].

HPLC method development Eicosanoid separation Analytical chemistry

Urinary Metabolite Baseline Ratio: 11-Dehydro-TXB3 as a Trace Biomarker Relative to 11-Dehydro-TXB2 in Healthy Humans

Mizugaki et al. (1995) developed a GC/SIM method using [¹⁸O₂]-labeled internal standard for 11-dehydro-TXB3, the major urinary metabolite of TXA₃/TXB3. In healthy volunteers, 11-dehydro-TXB3 was detected in the range of 1.29–7.64 pg/mg creatinine, and critically, its level was less than 1% of that of 11-dehydro-TXB2 at baseline (without EPA supplementation) [1]. Dietary EPA supplementation increased 11-dehydro-TXB3 excretion, confirming its utility as a specific in vivo index of TXA₃ biosynthesis. The GC/SIM method demonstrated a linear response over 10 pg to 10 ng/tube, enabling reliable quantification even at the sub-1% relative abundance level [1].

Urinary eicosanoid metabolites Biomarker quantification ω3 index assessment

Solubility Profile Differential: TXB3 Formulation Compatibility Across Common Biological Assay Solvents

Cayman Chemical's certified TXB3 reference standard (≥95% purity, supplied as a solution in methyl acetate) provides vendor-validated solubility data extrapolated from TXB2 behavior: DMF >50 mg/mL, DMSO >25 mg/mL, Ethanol >100 mg/mL, and PBS (pH 7.2) >100 µg/mL . These solubility values are reported as derived from TXB2 data (indicated by the vendor annotation 'from TXB2'), reflecting the close structural similarity. The LogP of TXB3 is 1.64 (vs. TXB2 LogP ~1.9 estimated), indicating marginally higher polarity consistent with the additional unsaturation [1]. While the solubility ranges are comparable between TXB3 and TXB2 for most organic solvents, the >100 µg/mL PBS solubility imposes practical limits on aqueous-based assay concentrations and may differ from TXB2 in absolute terms due to the Δ17 double bond.

Solubility screening Reference standard formulation In vitro assay development

Optimal Scientific and Industrial Application Scenarios for Thromboxane B3 (CAS 71953-80-5)


ω3 Fatty Acid Pharmacodynamic Intervention Studies Requiring TXA₃-Specific Readout

In clinical and preclinical trials evaluating EPA or fish oil interventions, TXB3 serves as the only stable surrogate marker for in vivo TXA₃ biosynthesis. As demonstrated by Fischer & Weber (1985), TXB3 formation in collagen-stimulated platelets is 5–15% of TXB2 formation after dietary EPA, providing a quantifiable pharmacodynamic endpoint [1]. TXB2 cannot substitute for this purpose because it derives from arachidonic acid and does not reflect ω3 pathway activation. Procurement of high-purity TXB3 reference standard (≥95%) is essential for constructing calibration curves in GC/MS or LC-MS/MS assays targeting the TXB3/TXB2 ratio as a biomarker of EPA metabolic incorporation [2].

Differential Eicosanoid Profiling in Platelet Function and Cardiovascular Research

The functional opposition between the TXA₃/TXB3 (anti-aggregatory, cAMP-elevating) and TXA₂/TXB2 (pro-aggregatory) pathways necessitates independent quantification of both analytes in studies of platelet physiology, thrombosis, and atherosclerosis [1]. TXB3 should be procured alongside TXB2 as a paired reference standard set for multiplexed LC-MS/MS panels, as evidenced by the Dahl et al. (2009) method achieving simultaneous determination of TXB2 and TXB3 with LODs of 1–4 ng/mL in cell culture supernatants [2]. Reliance solely on TXB2 standard curves would preclude accurate TXB3 quantification due to differential ionization efficiency and matrix effects.

Method Development and Validation for TXB3-Specific Immunoassays

Given the 33.8%–39.7% cross-reactivity of anti-TXB2 antibodies with TXB3 [1], laboratories developing TXB3-selective ELISA or EIA kits require authentic TXB3 antigen for antibody screening, cross-reactivity validation, and standard curve generation. The Cayman TXB2 Express Monoclonal ELISA reduced TXB3 cross-reactivity to 10.1% through antibody engineering, demonstrating that TXB3 reference material is indispensable for characterizing and minimizing cross-reactivity in next-generation immunoassay platforms [2].

Urinary Biomarker Studies for Non-Invasive Assessment of ω3 Eicosanoid Status

11-dehydro-TXB3, the urinary metabolite of TXB3, is detectable at 1.29–7.64 pg/mg creatinine in healthy humans but constitutes less than 1% of 11-dehydro-TXB2 at baseline [1]. TXB3 is required as the precursor standard for synthesizing or calibrating [¹⁸O]-labeled 11-dehydro-TXB3 internal standards used in GC/SIM methods. This application is critical for epidemiological studies correlating ω3 intake with cardiovascular outcomes, where even small absolute changes in 11-dehydro-TXB3 excretion carry significant interpretive weight [1].

Quote Request

Request a Quote for (5Z,9a,13E,15S,17Z)-9,11,15-trihydroxy-Thromboxa-5,13,17-trien-1-oic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.